REACTION_CXSMILES
|
C([O-])(=O)C.[NH4+].C(O)(=O)C.O[N:11]=[C:12]([CH:18]([CH2:23][C:24](=O)[CH3:25])[CH:19]([CH3:22])[CH2:20][CH3:21])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>O>[CH:19]([C:18]1[CH:23]=[C:24]([CH3:25])[NH:11][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14])([CH2:20][CH3:21])[CH3:22] |f:0.1|
|
Name
|
|
Quantity
|
92.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
430 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=C(C(=O)OCC)C(C(CC)C)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100° C. for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for an hour
|
Type
|
FILTRATION
|
Details
|
A precipitate was filtrated
|
Type
|
FILTRATION
|
Details
|
The precipitate which was filtrated
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in methylene chloride again
|
Type
|
CUSTOM
|
Details
|
the solution was purified by column chromatography on silica gel (ethyl acetate:n-hexane=1:3)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)C1=C(NC(=C1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |